
Acetamideoxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamideoxalate is a chemical compound that combines the properties of acetamide and oxalate. Acetamide, also known as ethanamide, is an organic compound derived from acetic acid, while oxalate is a naturally occurring organic acid found in various plants. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetamideoxalate typically involves the reaction of acetamide with oxalic acid. One common method is to dissolve acetamide in a suitable solvent, such as water or ethanol, and then add oxalic acid to the solution. The reaction mixture is then heated to facilitate the formation of this compound. The product is usually isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and more efficient heating and mixing systems. The process may involve continuous flow reactors to ensure consistent product quality and yield. The purification of this compound in an industrial context often involves techniques such as recrystallization, filtration, and drying to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Acetamideoxalate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxalate derivatives.
Reduction: Reduction reactions can convert this compound into simpler amide or oxalate compounds.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxalic acid derivatives, while reduction may produce simpler amides or alcohols.
Scientific Research Applications
Acetamideoxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug development.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetamideoxalate involves its interaction with specific molecular targets and pathways. In biological systems, this compound may inhibit certain enzymes or interfere with metabolic processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide: An organic compound with the formula CH₃CONH₂, used as a plasticizer and industrial solvent.
Oxalic Acid: A naturally occurring organic acid found in plants, used in various industrial and laboratory applications.
N,N-Dimethylacetamide (DMA): A related compound widely used as a solvent in organic synthesis.
Uniqueness of Acetamideoxalate
This compound is unique due to its combined properties of acetamide and oxalate. This combination allows it to participate in a broader range of chemical reactions and applications compared to its individual components. Its unique structure and reactivity make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
37913-34-1 |
|---|---|
Molecular Formula |
C4H7NO5 |
Molecular Weight |
149.10 g/mol |
IUPAC Name |
acetamide;oxalic acid |
InChI |
InChI=1S/C2H5NO.C2H2O4/c1-2(3)4;3-1(4)2(5)6/h1H3,(H2,3,4);(H,3,4)(H,5,6) |
InChI Key |
NWAJASRWXZETDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


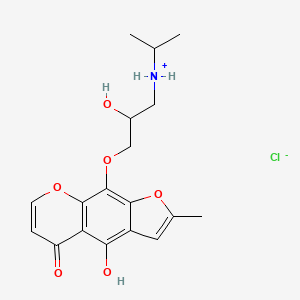
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
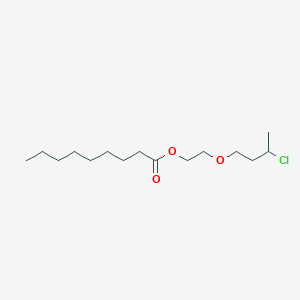

![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
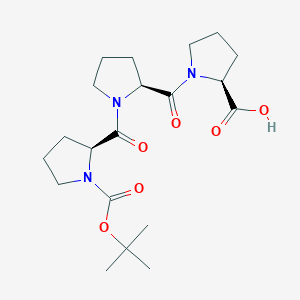
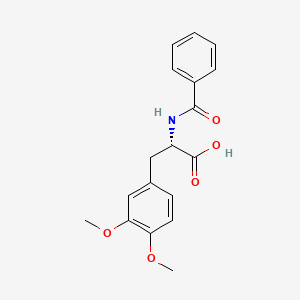


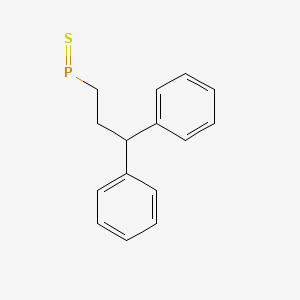
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

